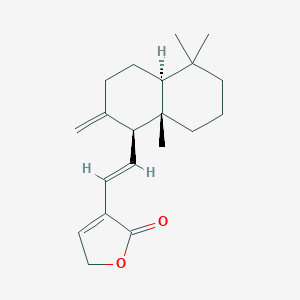

Villosin

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-[(E)-2-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O2/c1-14-6-9-17-19(2,3)11-5-12-20(17,4)16(14)8-7-15-10-13-22-18(15)21/h7-8,10,16-17H,1,5-6,9,11-13H2,2-4H3/b8-7+/t16-,17-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVTQZHAAIRBKHO-YSLAMIOMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CCC(=C)C2C=CC3=CCOC3=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCCC([C@@H]1CCC(=C)[C@@H]2/C=C/C3=CCOC3=O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Curcuma kwangsiensis as a Source of Bioactive Diarylheptanoids

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document is intended for informational purposes for a scientific audience. The information contained herein is a synthesis of published research and should not be construed as a protocol for self-medication or a replacement for professional medical advice.

Executive Summary

Curcuma kwangsiensis S.G. Lee & C.F. Liang, a member of the Zingiberaceae family, is a perennial herb widely distributed in the southwest regions of China. Its rhizomes are a significant component of Traditional Chinese Medicine, valued for promoting blood circulation. While the natural products database PubChem has reported the presence of the diterpenoid Villosin in this plant, a comprehensive review of the primary phytochemical literature reveals that C. kwangsiensis is predominantly characterized by a rich and diverse array of diarylheptanoids .[1][2][3][4][5] These compounds are the major and pharmacologically active constituents identified in numerous studies. This guide provides an in-depth overview of C. kwangsiensis as a source of these bioactive diarylheptanoids, including their extraction, isolation, and reported biological activities. The potential presence of this compound remains to be substantiated by detailed phytochemical investigation.

Phytochemical Profile: The Preeminence of Diarylheptanoids

Numerous phytochemical investigations have been conducted on the rhizomes of C. kwangsiensis. These studies have consistently led to the isolation and structural elucidation of a wide variety of diarylheptanoids, which can be broadly categorized into linear (acyclic) and cyclic structures. To date, dozens of diarylheptanoids have been identified from this plant.[3][4] In addition to diarylheptanoids, other classes of compounds such as sesquiterpenoids and labdane diterpenoids have also been isolated.

Quantitative Analysis of Bioactive Diarylheptanoids

While the percentage yield of individual diarylheptanoids from the raw plant material can vary depending on the extraction and purification methods, their biological potency has been quantified in several studies. A significant number of these compounds exhibit strong inhibitory activity against nitric oxide (NO) production in lipopolysaccharide-activated macrophages, indicating potent anti-inflammatory properties. The half-maximal inhibitory concentration (IC₅₀) values for some of these compounds are presented in the table below.

| Compound ID | Compound Name/Structure | Biological Activity | IC₅₀ (µM) | Reference |

| 1 | (3S)-1,7-bis(4-hydroxyphenyl)-(6E)-6-hepten-3-ol | NO Production Inhibition | 3.13 | [1] |

| 2 | (3R)-1,7-bis(4-hydroxyphenyl)-(6E)-6-hepten-3-ol | NO Production Inhibition | 2.81 | [1] |

| 3 | (3S)-1-(3,4-dihydroxyphenyl)-7-(4-hydroxyphenyl)-(6E)-6-hepten-3-ol | NO Production Inhibition | 2.41 | [1] |

Experimental Protocols: Extraction and Isolation of Diarylheptanoids

The following is a generalized methodology for the extraction and isolation of diarylheptanoids from the rhizomes of C. kwangsiensis, synthesized from various published studies. Researchers should optimize these protocols based on their specific laboratory conditions and target compounds.

Plant Material and Extraction

-

Preparation : Air-dried and powdered rhizomes of C. kwangsiensis are used as the starting material.

-

Extraction : The powdered rhizomes are typically extracted with 75-95% ethanol at room temperature for an extended period, often with repeated extractions to ensure maximum yield. The resulting hydroalcoholic extract is then concentrated under reduced pressure to yield a crude extract.

Solvent Partitioning

-

Suspension : The crude ethanolic extract is suspended in water.

-

Fractionation : The aqueous suspension is then partitioned successively with solvents of increasing polarity, commonly starting with petroleum ether, followed by ethyl acetate, and then n-butanol. The diarylheptanoids are typically enriched in the ethyl acetate fraction.

Chromatographic Purification

The ethyl acetate fraction is subjected to a series of chromatographic techniques to isolate individual compounds.

-

Silica Gel Column Chromatography : This is a primary separation step, often using a gradient elution system of chloroform-methanol or petroleum ether-ethyl acetate.

-

Sephadex LH-20 Column Chromatography : This technique is used for further purification of fractions obtained from silica gel chromatography, primarily for separating compounds based on molecular size and polarity.

-

Reversed-Phase (Rp-18) Column Chromatography : This is employed for the separation of closely related diarylheptanoids, often using a methanol-water gradient.

-

Preparative High-Performance Liquid Chromatography (HPLC) : This is the final step for obtaining highly pure compounds. A chiral column may be necessary for the separation of enantiomers.

Structure Elucidation

The structures of the isolated pure compounds are elucidated using a combination of spectroscopic methods, including:

-

1D NMR : ¹H and ¹³C NMR

-

2D NMR : COSY, HSQC, HMBC

-

Mass Spectrometry (MS) : HRESIMS is used to determine the molecular formula.

-

Circular Dichroism (CD) : Used to determine the absolute configuration of chiral molecules.

Visualizations: Workflows and Pathways

Experimental Workflow for Diarylheptanoid Isolation

The following diagram illustrates the general workflow for the extraction and isolation of diarylheptanoids from C. kwangsiensis.

Caption: General Experimental Workflow

Biosynthetic Pathway of Diarylheptanoids

Diarylheptanoids are synthesized via the phenylpropanoid pathway. The following diagram provides a simplified overview of the key steps in their biosynthesis.

Caption: Simplified Biosynthetic Pathway

Conclusion and Future Directions

Curcuma kwangsiensis is a validated and potent source of bioactive diarylheptanoids with significant therapeutic potential, particularly in the area of anti-inflammatory drug discovery. The established protocols for their isolation and the growing body of evidence on their pharmacological activities make this plant a compelling subject for further research. Future investigations should focus on:

-

Quantitative analysis : Determining the precise yield of major diarylheptanoids to standardize extracts for clinical evaluation.

-

Pharmacokinetic studies : Understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds.

-

Mechanism of action : Elucidating the specific molecular targets and signaling pathways modulated by these diarylheptanoids.

-

Clarification of this compound presence : A targeted phytochemical study to confirm or refute the presence of this compound in C. kwangsiensis would be valuable to the scientific community.

This technical guide serves as a foundational resource for researchers and drug development professionals interested in harnessing the therapeutic potential of Curcuma kwangsiensis.

References

- 1. Qualitative and quantitative analysis of four species of Curcuma rhizomes using twice development thin layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Phytochemical profiling of Curcuma kwangsiensis rhizome extract, and identification of labdane diterpenoids as positive GABAA receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Diarylheptanoids from the Rhizomes of Curcuma kwangsiensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Villosin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Villosin, a naturally occurring diterpenoid. The information is curated for professionals in research and drug development, with a focus on data presentation, experimental methodologies, and visual representations of key concepts.

Core Properties of this compound

This compound is a diterpenoid that has been isolated from plant sources such as Hedychium villosum and Hedychium coronarium.[1][2] It is recognized for its potential biological activities, including cytotoxic and anti-inflammatory effects.[2]

Physicochemical Data

The fundamental physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C20H28O2 | [1][2][3][4] |

| Molecular Weight | 300.44 g/mol | [1][2][4][5] |

| CAS Number | 160598-92-5 | [1][3][4] |

| Physical Description | Powder | [2][4] |

| Purity | ≥95% - 99% | [2][4] |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |

| IUPAC Name | 3-((E)-2-((1S,4aS,8aS)-5,5,8a-Trimethyl-2-methylenedecahydronaphthalen-1-yl)vinyl)furan-2(5H)-one | [3] |

| Synonyms | 2(5H)-Furanone, 3-[(1E)-2-[(1S,4aS,8aS)-decahydro-5,5,8a-trimethyl-2-methylene-1-naphthalenyl]ethenyl]- | [3] |

Computed Properties

The following table outlines the computed chemical properties of this compound, providing further insight into its molecular structure and potential interactions.

| Property | Value | Source |

| XLogP3 | 5.4 | [5] |

| Hydrogen Bond Donor Count | 0 | [5] |

| Hydrogen Bond Acceptor Count | 2 | [5] |

| Rotatable Bond Count | 2 | [5] |

| Exact Mass | 300.208930132 Da | [5] |

| Monoisotopic Mass | 300.208930132 Da | [5] |

| Topological Polar Surface Area | 26.3 Ų | [5] |

| Heavy Atom Count | 22 | [5] |

Experimental Protocols

Detailed methodologies for the isolation, characterization, and evaluation of this compound are crucial for reproducible research. The following protocols are based on standard techniques in natural product chemistry.

Isolation and Purification of this compound

This compound can be isolated from its natural sources using chromatographic techniques.[6][7]

Objective: To isolate and purify this compound from plant material.

Materials:

-

Dried and powdered plant material (e.g., stems of Hedychium villosum)[1]

-

Solvents for extraction (e.g., methanol, ethanol)

-

Solvents for chromatography (e.g., n-hexane, ethyl acetate, chloroform, dichloromethane)[2]

-

Silica gel for column chromatography

-

High-Performance Liquid Chromatography (HPLC) system

-

Rotary evaporator

Procedure:

-

Extraction:

-

Macerate the powdered plant material with a suitable solvent (e.g., methanol) at room temperature for an extended period (e.g., 48-72 hours).

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Fractionation:

-

Subject the crude extract to solvent-solvent partitioning using immiscible solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and water) to separate compounds based on their polarity.

-

-

Chromatographic Purification:

-

Perform column chromatography on the active fraction (guided by bioassay or TLC) using silica gel as the stationary phase.

-

Elute with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity (e.g., a gradient of n-hexane and ethyl acetate).

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC).

-

-

Final Purification:

Structural Characterization of this compound

The structure of the isolated this compound can be confirmed using spectroscopic methods.[4]

Objective: To elucidate and confirm the chemical structure of this compound.

Materials:

-

Purified this compound

-

Deuterated solvents (e.g., CDCl3) for NMR

-

Nuclear Magnetic Resonance (NMR) spectrometer

-

Mass Spectrometer (MS)

Procedure:

-

NMR Spectroscopy:

-

Dissolve a small amount of purified this compound in a suitable deuterated solvent.

-

Acquire 1H NMR, 13C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra.

-

Analyze the spectra to determine the connectivity of atoms and the stereochemistry of the molecule.

-

-

Mass Spectrometry:

-

Analyze the purified compound using a mass spectrometer (e.g., ESI-MS or HR-MS) to determine its molecular weight and elemental composition.[4]

-

In-Vitro Biological Activity Assays

This compound has demonstrated cytotoxic and anti-inflammatory properties.[2] The following are general protocols to assess these activities.

Objective: To determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., SGC-7901, HeLa)[2]

-

Cell culture medium and supplements

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a specific density and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound and a vehicle control (DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Objective: To evaluate the anti-inflammatory activity of this compound by measuring the inhibition of nitric oxide production in macrophages.[2]

Materials:

-

RAW 264.7 murine macrophage cell line[2]

-

Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) to induce NO production[2]

-

Griess reagent

-

This compound stock solution

-

Cell culture medium

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. Pre-treat the cells with different concentrations of this compound for 1-2 hours.

-

Induction of NO Production: Stimulate the cells with LPS and IFN-γ to induce the production of nitric oxide.[2]

-

Incubation: Incubate the plates for 24 hours.

-

Nitrite Measurement: Collect the cell culture supernatant and mix it with Griess reagent.

-

Absorbance Measurement: Measure the absorbance at 540 nm. The absorbance is proportional to the amount of nitrite (a stable product of NO) in the supernatant.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the stimulated, untreated cells and determine the IC50 value.

Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and concepts related to this compound.

Caption: Workflow for the isolation and structural elucidation of this compound.

Caption: Inhibition of nitric oxide production by this compound in macrophages.

Caption: Classification and natural source of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | CAS:160598-92-5 | Manufacturer ChemFaces [chemfaces.com]

- 3. This compound [webbook.nist.gov]

- 4. CAS 160598-92-5 | this compound [phytopurify.com]

- 5. This compound | C20H28O2 | CID 16733738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Isolation and purification of orientin and vitexin from Trollius chinensis Bunge by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isolation and preparative purification of microcystin variants - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Pharmacological Screening of Villosin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Villosin, a labdane diterpenoid isolated from Hedychium species, has emerged as a compound of interest for pharmacological investigation. This technical guide provides a comprehensive overview of the preliminary pharmacological screening of this compound, summarizing the available data and outlining a strategic approach for further research. While specific pharmacological data on this compound is limited, this document draws upon existing knowledge of its cytotoxic effects and the broader activities of related labdane diterpenoids to propose a framework for its systematic evaluation. This guide includes structured data tables, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways to facilitate a deeper understanding of this compound's therapeutic potential.

Introduction

Natural products remain a vital source of novel therapeutic agents. The genus Hedychium (Zingiberaceae) has a rich history in traditional medicine, with various species used to treat inflammatory conditions, pain, and other ailments. This compound is a furanoid labdane diterpene that has been isolated from this genus. The labdane diterpenoids are a class of natural products known for a wide array of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[1][2][3] Preliminary studies have indicated that this compound possesses cytotoxic properties, suggesting its potential as an anticancer agent.[4] This guide aims to consolidate the current knowledge on this compound and provide a roadmap for its comprehensive preliminary pharmacological screening.

Known and Potential Pharmacological Activities

The pharmacological profile of this compound is still largely unexplored. However, initial studies and the activities of structurally related compounds suggest several avenues for investigation.

Cytotoxic Activity

The most direct evidence of this compound's pharmacological activity comes from in vitro cytotoxicity assays. A study has reported the cytotoxic effects of this compound against human gastric cancer (SGC-7901) and human cervical carcinoma (HELA) cell lines.[4] This positions this compound as a candidate for further investigation as a potential anticancer agent. Labdane diterpenoids, as a class, are known to exert cytotoxic and cytostatic effects against various cancer cell lines.[1]

Anti-inflammatory and Analgesic Potential

Extracts from Hedychium species have demonstrated significant anti-inflammatory and analgesic properties in animal models.[5][6][7][8] For instance, extracts of Hedychium coronarium have been shown to inhibit paw edema in carrageenan-induced inflammation models and reduce writhing in acetic acid-induced pain models.[7][8] Given that this compound is a constituent of this genus, it is plausible that it contributes to these activities. The anti-inflammatory activity of many labdane diterpenoids is attributed to the inhibition of key inflammatory mediators such as nuclear factor-κB (NF-κB) and nitric oxide (NO).[3]

Other Potential Activities

Labdane diterpenoids have also been reported to possess antibacterial, antifungal, and antiprotozoal activities.[1][2] A comprehensive preliminary screening of this compound should, therefore, include an assessment of its antimicrobial properties.

Data Presentation: Summary of Pharmacological Data

The following tables summarize the available quantitative data for this compound and provide a template for presenting data from future preliminary pharmacological screening.

Table 1: Reported In Vitro Cytotoxicity of this compound

| Cell Line | Assay Type | Endpoint | This compound IC₅₀ (µg/mL) | Positive Control | Reference |

| SGC-7901 (Human Gastric Cancer) | SRB Assay | Cell Viability | 7.76 ± 0.21 | Not Specified | [4] |

| HELA (Human Cervical Carcinoma) | SRB Assay | Cell Viability | 13.24 ± 0.63 | Not Specified | [4] |

Table 2: Hypothetical Data for Preliminary Anti-inflammatory Screening of this compound

| Assay | Animal Model | This compound Dose (mg/kg) | % Inhibition | Positive Control (Dose) | % Inhibition (Control) |

| Carrageenan-induced Paw Edema | Wistar Rats | 50 | Data to be determined | Indomethacin (10 mg/kg) | Data to be determined |

| 100 | Data to be determined | ||||

| 200 | Data to be determined |

Table 3: Hypothetical Data for Preliminary Analgesic Screening of this compound

| Assay | Animal Model | This compound Dose (mg/kg) | % Protection | Positive Control (Dose) | % Protection (Control) |

| Acetic Acid-induced Writhing | Swiss Albino Mice | 50 | Data to be determined | Diclofenac Sodium (25 mg/kg) | Data to be determined |

| 100 | Data to be determined | ||||

| 200 | Data to be determined |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of pharmacological screening. The following are standard protocols for key experiments relevant to the investigation of this compound.

In Vitro Cytotoxicity: Sulforhodamine B (SRB) Assay

This assay is used to determine cell density based on the measurement of cellular protein content.

Materials:

-

Cancer cell lines (e.g., SGC-7901, HELA)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

Trichloroacetic acid (TCA)

-

Sulforhodamine B (SRB) solution

-

Tris-base solution

-

96-well plates

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO). Incubate for 48-72 hours.

-

Fix the cells by gently adding cold 10% (w/v) TCA to each well and incubate for 1 hour at 4°C.

-

Wash the plates five times with slow-running tap water and air dry.

-

Stain the cells with 0.057% (w/v) SRB solution for 30 minutes at room temperature.

-

Wash the plates five times with 1% (v/v) acetic acid to remove unbound dye and air dry.

-

Solubilize the bound stain with 10 mM Tris-base solution.

-

Measure the absorbance at 510 nm using a microplate reader.

-

Calculate the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%) using a dose-response curve.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a standard model for evaluating acute inflammation.

Animals:

-

Wistar rats (180-200 g)

Materials:

-

This compound

-

Carrageenan (1% w/v in saline)

-

Indomethacin (positive control)

-

Pletysmometer

Protocol:

-

Divide the animals into groups (n=6): vehicle control, positive control (Indomethacin), and this compound treatment groups (e.g., 50, 100, 200 mg/kg).

-

Administer this compound or the vehicle orally 1 hour before carrageenan injection.

-

Measure the initial paw volume of each rat using a plethysmometer.

-

Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

-

Calculate the percentage inhibition of edema using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test

This model is used to screen for peripheral analgesic activity.

Animals:

-

Swiss albino mice (20-25 g)

Materials:

-

This compound

-

Acetic acid (0.6% v/v in saline)

-

Diclofenac sodium (positive control)

Protocol:

-

Divide the animals into groups (n=6): vehicle control, positive control (Diclofenac sodium), and this compound treatment groups (e.g., 50, 100, 200 mg/kg).

-

Administer this compound or the vehicle orally 30 minutes before the acetic acid injection.

-

Inject 0.1 mL of 0.6% acetic acid intraperitoneally.

-

Five minutes after the injection, count the number of writhes (abdominal constrictions and stretching of hind limbs) for each mouse over a 10-minute period.

-

Calculate the percentage of protection against writhing using the formula: % Protection = [(Wc - Wt) / Wc] x 100 where Wc is the mean number of writhes in the control group and Wt is the mean number of writhes in the treated group.

Visualization of Potential Mechanisms of Action

The following diagrams illustrate hypothetical signaling pathways that may be modulated by this compound, based on its observed cytotoxic activity and the known mechanisms of related compounds.

Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.

Caption: Potential inhibition of the NF-κB pathway by this compound.

Conclusion and Future Directions

The preliminary data on this compound's cytotoxicity, coupled with the known pharmacological activities of related labdane diterpenoids and Hedychium extracts, strongly supports its further investigation as a potential therapeutic agent. This guide provides a foundational framework for a systematic preliminary pharmacological screening of this compound.

Future research should focus on:

-

Broadening the Scope of Screening: Evaluating this compound against a wider panel of cancer cell lines and assessing its antimicrobial and antioxidant activities.

-

In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound to understand its mechanism of action.

-

In Vivo Efficacy and Safety: Conducting comprehensive in vivo studies to evaluate the therapeutic efficacy and toxicological profile of this compound in relevant animal models.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and screening this compound analogues to identify compounds with improved potency and selectivity.

By following a structured and comprehensive screening approach, the full therapeutic potential of this compound can be systematically unveiled, paving the way for its potential development as a novel therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. thieme-connect.com [thieme-connect.com]

- 3. Labdane diterpenoids as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. A Comprehensive Review on Pharmacologically Active Phyto-Constituents from Hedychium species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Comprehensive Review on Pharmacologically Active Phyto-Constituents from Hedychium species - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory and analgesic effects of Hedychium coronarium Koen. | Semantic Scholar [semanticscholar.org]

- 8. Anti-inflammatory and analgesic effects of Hedychium coronarium Koen - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Mechanism of Action of Villosin C: A Technical Overview

Despite a comprehensive review of publicly available scientific literature, detailed information regarding the mechanism of action of Villosin C remains elusive. Current research has primarily focused on the isolation and chemical synthesis of this complex diterpenoid, with no substantive studies detailing its biological activities, signaling pathway interactions, or specific molecular targets.

This compound C is a structurally distinct 17(15→16)-abeo-abietane diterpenoid.[1] Its chemical formula is C20H24O6.[2] The compound has been isolated from plant species such as Teucrium divaricatum and Teucrium polium.[2] A notable achievement in the study of this molecule is its first total synthesis, which was accomplished in 11 steps.[1] This synthetic route provides a foundation for producing this compound C and its analogs for future biological evaluation.[1]

It is crucial to distinguish this compound C from a similarly named compound, this compound. This compound is a different diterpenoid with the chemical formula C20H28O2 and has been isolated from organisms like Hedychium villosum.[3][4] The similarity in names necessitates careful attention when reviewing existing literature to avoid confusion.

At present, there are no published studies that provide quantitative data on the biological activity of this compound C, such as IC50 values from cytotoxicity assays, enzyme inhibition constants, or receptor binding affinities. Consequently, the core requirements of this technical guide—summarizing quantitative data, detailing experimental protocols, and visualizing signaling pathways—cannot be fulfilled due to the absence of foundational research in these areas.

The lack of data on this compound C's mechanism of action presents a significant knowledge gap but also highlights a promising opportunity for future research. The successful total synthesis of this compound C now makes it accessible for a wide range of biological screenings.[1]

Future Research Directions:

To elucidate the mechanism of action of this compound C, a systematic investigation employing a variety of in vitro and in vivo assays is warranted. A logical experimental workflow to begin this investigation is proposed below.

Caption: Proposed workflow for investigating this compound C's biological activity.

This proposed workflow begins with broad screening to identify any cytotoxic or biological effects of this compound C. Positive results would then guide more focused studies to identify specific molecular targets. Once a target is identified, a suite of cellular and molecular biology techniques can be employed to delineate the precise mechanism of action and its impact on signaling pathways.

References

- 1. Total synthesis of (±)-villosin C and (±)-teuvincenone B - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QO01841E [pubs.rsc.org]

- 2. This compound C | C20H24O6 | CID 50899162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C20H28O2 | CID 16733738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

The Anti-inflammatory Potential of Villosin C: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the anti-inflammatory properties of Villosin C, a rearranged abietane diterpenoid. The information is compiled from available scientific literature to support further research and development of this natural compound as a potential therapeutic agent.

Core Anti-inflammatory Activity: Inhibition of Nitric Oxide Production

This compound C has been identified as an active anti-inflammatory compound isolated from the roots of Clerodendrum trichotomum. Its primary reported bioactivity is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells. Overproduction of NO is a key feature of inflammatory processes, and its inhibition is a common strategy for screening potential anti-inflammatory drugs.

Quantitative Data on this compound C Activity

The inhibitory effect of this compound C on NO production has been quantified, providing a benchmark for its potency.

| Compound | Bioassay | Cell Line | IC₅₀ (μM) | Source |

| This compound C | Inhibition of Nitric Oxide (NO) Production | RAW 264.7 | 15.5 | (Hu, H-J., et al., 2018) |

Experimental Protocols

The following section details a representative experimental protocol for assessing the anti-inflammatory activity of compounds like this compound C by measuring the inhibition of nitric oxide production in macrophage cell lines.

Nitric Oxide Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages

This in vitro assay is a standard method for screening compounds for anti-inflammatory properties.

1. Cell Culture and Seeding:

-

RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

For the assay, cells are seeded into 96-well plates at a density of approximately 1.5 x 10⁵ cells/mL and incubated for 24 hours to allow for adherence.[1]

2. Compound Treatment and Stimulation:

-

Following the initial incubation, the culture medium is replaced with fresh medium containing various concentrations of this compound C.

-

The cells are pre-treated with this compound C for 1-2 hours.

-

Inflammation is then induced by adding lipopolysaccharide (LPS) from E. coli to a final concentration of 1 µg/mL.[1][2]

-

The plates are incubated for a further 24 hours.

3. Measurement of Nitric Oxide Production:

-

After the 24-hour incubation with LPS, the concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant is measured using the Griess reagent.[1]

-

An equal volume of the cell culture supernatant is mixed with the Griess reagent (typically a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[1][3]

-

The mixture is incubated at room temperature for 10-15 minutes to allow for color development.

-

The absorbance is measured at approximately 540 nm using a microplate reader.

-

The nitrite concentration is calculated by comparison with a standard curve generated using known concentrations of sodium nitrite.

4. Cell Viability Assay:

-

To ensure that the observed inhibition of NO production is not due to cytotoxicity, a cell viability assay (e.g., MTT assay) is performed in parallel.[1]

-

After removing the supernatant for the NO assay, the remaining cells are incubated with a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

Living cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

-

The formazan crystals are then dissolved in a suitable solvent (e.g., DMSO), and the absorbance is read at a specific wavelength (e.g., 570 nm).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the experimental workflow for the nitric oxide inhibition assay and the putative signaling pathway involved in the anti-inflammatory action of compounds from Clerodendrum trichotomum.

Experimental Workflow: Nitric Oxide Inhibition Assay

Caption: Workflow for the in vitro nitric oxide inhibition assay.

Proposed Anti-inflammatory Signaling Pathway

While the specific signaling pathways targeted by this compound C have not been fully elucidated in the reviewed literature, extracts from Clerodendrum trichotomum have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway. It is plausible that this compound C, as an active constituent, contributes to this mechanism.

References

- 1. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Antioxidant and anti-inflammatory effects of polyphenols extracted from Ilex latifolia Thunb - RSC Advances (RSC Publishing) DOI:10.1039/C7RA13569F [pubs.rsc.org]

Villosin C: A Promising Diterpenoid with Antitumor Potential

A Technical Overview for Researchers and Drug Development Professionals

Introduction

Villosin C is a naturally occurring abietane diterpenoid that has been isolated from plant sources such as Clerodendrum trichotomum and Teucrium divaricatum.[1][2] As a member of the diverse diterpenoid family, this compound C has garnered interest within the scientific community for its potential pharmacological activities. Preliminary in vitro studies have demonstrated its cytotoxic effects against a panel of human cancer cell lines, suggesting its potential as a lead compound for the development of novel anticancer therapeutics. This technical guide provides a concise summary of the currently available data on the antitumor activities of this compound C, with a focus on its cytotoxic efficacy and the experimental methodologies used for its evaluation.

In Vitro Cytotoxicity of this compound C

This compound C has demonstrated significant cytotoxic activity against several human cancer cell lines, including lung carcinoma (A549), hepatocellular carcinoma (HepG-2), breast adenocarcinoma (MCF-7), and murine breast cancer (4T1).[1][2][3] The inhibitory effects are concentration-dependent, with half-maximal inhibitory concentration (IC50) values in the micromolar range. These findings highlight the potential of this compound C as a broad-spectrum antitumor agent.

Table 1: IC50 Values of this compound C against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Range (µM) | Reference |

| A549 | Lung Carcinoma | 8.79 - 35.46 | [1][2][3] |

| HepG-2 | Hepatocellular Carcinoma | 8.79 - 35.46 | [1][2][3] |

| MCF-7 | Breast Adenocarcinoma | 8.79 - 35.46 | [1][2][3] |

| 4T1 | Murine Breast Cancer | 8.79 - 35.46 | [1][3] |

Experimental Protocols

The in vitro cytotoxicity of this compound C was determined using a standard colorimetric assay, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2] This method assesses cell viability by measuring the metabolic activity of the cells.

Generalized MTT Assay Protocol for Cytotoxicity Assessment

1. Cell Culture and Seeding:

-

Human cancer cell lines (A549, HepG-2, MCF-7) and the murine 4T1 breast cancer cell line are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

For the assay, cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

2. Compound Treatment:

-

A stock solution of this compound C is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

Serial dilutions of this compound C are prepared in the culture medium to achieve a range of final concentrations.

-

The culture medium from the seeded plates is replaced with the medium containing the different concentrations of this compound C. A vehicle control (medium with DMSO) and a blank control (medium only) are also included.

-

The cells are incubated with the compound for a specified period, typically 48 or 72 hours.

3. MTT Assay:

-

Following the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.

-

The plates are incubated for an additional 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

The medium is then carefully removed, and 150 µL of a solubilization solvent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.

-

The plates are gently shaken for 15 minutes to ensure complete dissolution.

4. Data Acquisition and Analysis:

-

The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

-

The cell viability is calculated as a percentage of the vehicle-treated control cells.

-

The IC50 values are determined by plotting the cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

Experimental Workflow for In Vitro Cytotoxicity Screening

Proposed Mechanism of Action

The precise molecular mechanisms and signaling pathways through which this compound C exerts its cytotoxic effects have not yet been elucidated in the available scientific literature. Further research is required to identify the specific cellular targets and signaling cascades involved in this compound C-induced cancer cell death.

Conclusion and Future Directions

The available data indicates that this compound C is a promising natural product with potent cytotoxic activity against a range of cancer cell lines. The consistent IC50 values in the low micromolar range suggest its potential for further development as an anticancer agent. However, the current understanding of this compound C's antitumor properties is in its nascent stages.

To advance the development of this compound C as a therapeutic candidate, future research should focus on:

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways responsible for its cytotoxic effects. This could involve investigations into the induction of apoptosis, cell cycle arrest, or other forms of cell death.

-

In Vivo Efficacy: Evaluating the antitumor activity of this compound C in preclinical animal models to determine its efficacy, pharmacokinetics, and safety profile.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound C to identify more potent and selective derivatives with improved drug-like properties.

References

Investigating Novel Compounds as Nitric Oxide Production Inhibitors: A Technical Guide Focused on the Hypothetical Molecule Villosin C

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of November 2025, a thorough review of scientific literature reveals no specific studies investigating "Villosin C" as a nitric oxide (NO) production inhibitor. The Senna genus, from which a compound like "this compound" might be derived, is known for its anti-inflammatory properties, and some studies suggest that extracts from Senna villosa warrant further investigation into their effects on inflammatory markers like nitric oxide[1]. This guide, therefore, serves as a comprehensive methodological framework for researchers aiming to investigate a novel or hypothetical compound, such as this compound C, for its potential as a nitric oxide production inhibitor.

Introduction to Nitric Oxide in Inflammation

Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological and pathological processes[2]. While constitutively expressed NO synthases (nNOS and eNOS) produce NO for functions like neurotransmission and vasodilation, the inducible nitric oxide synthase (iNOS) is typically expressed in response to pro-inflammatory stimuli such as lipopolysaccharide (LPS) and cytokines[3][4][5]. The large amounts of NO produced by iNOS contribute to the inflammatory cascade and can lead to tissue damage[3]. Consequently, the inhibition of iNOS-mediated NO production is a key strategy in the development of novel anti-inflammatory therapeutics[2][6].

The expression of the iNOS gene is primarily regulated by the transcription factor Nuclear Factor-kappa B (NF-κB)[7][8]. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins[9]. Pro-inflammatory stimuli trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes, including NOS2 (the gene encoding iNOS)[9][10]. Therefore, a potential nitric oxide inhibitor could act by directly inhibiting the iNOS enzyme, by scavenging NO, or by interfering with the upstream NF-κB signaling pathway[11].

This guide will outline the necessary experimental protocols and data presentation formats to rigorously assess a compound like this compound C for its potential to inhibit nitric oxide production.

Quantitative Data Presentation

When investigating a potential inhibitor, it is crucial to present quantitative data in a clear and structured manner to allow for easy comparison and interpretation. The following tables are templates for presenting key findings.

Table 1: Effect of this compound C on Nitric Oxide Production in LPS-Stimulated Macrophages

| Concentration of this compound C (µM) | Nitrite Concentration (µM) (Mean ± SD) | % Inhibition of NO Production | IC50 (µM) |

| Vehicle Control (0) | 50.2 ± 3.5 | 0% | \multirow{5}{*}{[Calculated Value]} |

| 1 | 42.1 ± 2.8 | [Calculated Value]% | |

| 5 | 25.7 ± 1.9 | [Calculated Value]% | |

| 10 | 12.3 ± 1.1 | [Calculated Value]% | |

| 25 | 5.8 ± 0.7 | [Calculated Value]% | |

| Positive Control (e.g., L-NAME) | 2.1 ± 0.4 | [Calculated Value]% |

SD: Standard Deviation. The IC50 value represents the concentration of this compound C required to inhibit 50% of the nitric oxide production.

Table 2: Cytotoxicity of this compound C on Macrophage Cell Line

| Concentration of this compound C (µM) | Cell Viability (%) (Mean ± SD) |

| Vehicle Control (0) | 100 ± 5.2 |

| 1 | 98.9 ± 4.7 |

| 5 | 97.5 ± 5.1 |

| 10 | 95.3 ± 4.9 |

| 25 | 92.1 ± 6.0 |

| 50 | 85.4 ± 7.2 |

It is essential to ensure that the inhibitory effects are not due to cytotoxicity.

Table 3: Effect of this compound C on iNOS and COX-2 Protein Expression

| Treatment | Relative iNOS Protein Expression (Normalized to β-actin) | Relative COX-2 Protein Expression (Normalized to β-actin) |

| Control | Undetectable | Undetectable |

| LPS (1 µg/mL) | 1.00 | 1.00 |

| LPS + this compound C (5 µM) | [Densitometry Value] | [Densitometry Value] |

| LPS + this compound C (10 µM) | [Densitometry Value] | [Densitometry Value] |

| LPS + this compound C (25 µM) | [Densitometry Value] | [Densitometry Value] |

Data would be obtained from Western blot analysis.

Table 4: Effect of this compound C on Pro-inflammatory Cytokine Production

| Treatment | TNF-α Concentration (pg/mL) (Mean ± SD) | IL-6 Concentration (pg/mL) (Mean ± SD) |

| Control | [Value] | [Value] |

| LPS (1 µg/mL) | [Value] | [Value] |

| LPS + this compound C (10 µM) | [Value] | [Value] |

| LPS + this compound C (25 µM) | [Value] | [Value] |

Cytokine levels would be measured by ELISA.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the nitric oxide inhibitory potential of a compound like this compound C.

Cell Culture and Treatment

-

Cell Line: The murine macrophage cell line RAW 264.7 is commonly used for in vitro inflammation studies[1].

-

Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Seed cells in appropriate plates (e.g., 96-well for Griess assay, 6-well for Western blotting). Allow cells to adhere overnight. Pre-treat cells with various concentrations of this compound C for 1-2 hours before stimulating with an inflammatory agent, typically lipopolysaccharide (LPS) from E. coli at a concentration of 1 µg/mL, for a further 24 hours.

Measurement of Nitric Oxide Production (Griess Assay)

This assay measures the concentration of nitrite (NO2-), a stable and nonvolatile breakdown product of NO.

-

Reagent Preparation:

-

Griess Reagent A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid.

-

Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.

-

Nitrite Standard: Prepare a standard curve of sodium nitrite (0-100 µM) in culture medium.

-

-

Procedure:

-

After the 24-hour incubation with this compound C and LPS, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B and incubate for a further 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration in the samples by comparing the absorbance values to the standard curve.

-

Cell Viability Assay (MTT Assay)

To ensure that the observed reduction in NO production is not due to cell death, a cytotoxicity assay is essential.

-

Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).

-

Procedure:

-

After collecting the supernatant for the Griess assay, remove the remaining medium from the cells.

-

Add 100 µL of fresh medium and 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

Cell viability is expressed as a percentage of the vehicle-treated control.

-

Western Blot Analysis for iNOS and NF-κB Pathway Proteins

This technique is used to determine the effect of the compound on the protein levels of iNOS and key components of the NF-κB signaling pathway.

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against iNOS, phospho-IκBα, IκBα, phospho-p65, p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

-

Nuclear and Cytoplasmic Fractionation

To specifically assess the translocation of NF-κB p65 from the cytoplasm to the nucleus.

-

Procedure: Utilize a commercial nuclear and cytoplasmic extraction kit according to the manufacturer's instructions.

-

Analysis: Analyze the protein levels of p65 in both the cytoplasmic and nuclear fractions by Western blotting. Lamin B1 and β-actin can be used as nuclear and cytoplasmic markers, respectively.

Visualization of Signaling Pathways and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures.

Caption: Experimental workflow for screening this compound C as a nitric oxide inhibitor.

Caption: The NF-κB signaling pathway and hypothetical points of inhibition by this compound C.

Conclusion

While there is currently no direct scientific evidence to support the role of this compound C as a nitric oxide production inhibitor, the anti-inflammatory properties of the Senna genus suggest that its constituent compounds are worthy of investigation. The experimental framework provided in this guide offers a robust and comprehensive approach for researchers to systematically evaluate the potential of novel compounds like this compound C. By employing these standardized protocols for measuring nitric oxide production, assessing cytotoxicity, and elucidating the underlying molecular mechanisms, the scientific community can effectively screen and characterize new candidates for the development of innovative anti-inflammatory therapies. Future bioassay-guided fractionation of Senna villosa extracts, focusing on nitric oxide inhibition, could potentially lead to the isolation and identification of active compounds, and perhaps clarify the role, if any, of molecules like this compound C.

References

- 1. Bioassay-Guided Chemical Study of the Anti-Inflammatory Effect of Senna villosa (Miller) H.S. Irwin & Barneby (Leguminosae) in TPA-Induced Ear Edema - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of vitamin C on inflammation and metabolic markers in hypertensive and/or diabetic obese adults: a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A Review of Recent Studies on the Antioxidant and Anti-Infectious Properties of Senna Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antioxidant, anti-inflammatory and immunomodulatory roles of vitamins in COVID-19 therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antioxidative and Anti-Inflammatory Activity of Ascorbic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pharmacy180.com [pharmacy180.com]

- 9. researchgate.net [researchgate.net]

- 10. Inhibition of nitric oxide production and free radical scavenging activities of four South African medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sisj.journals.ekb.eg [sisj.journals.ekb.eg]

Exploring the Therapeutic Potential of Villosin Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Villosin, a naturally occurring abietane diterpenoid, and its derivatives have emerged as a promising class of compounds with diverse therapeutic potential. This technical guide provides an in-depth exploration of the biological activities of this compound derivatives, with a primary focus on their anticancer, anti-inflammatory, and antioxidant properties. We present a comprehensive summary of quantitative data from preclinical studies, detailed experimental protocols for key bioassays, and a visual representation of the signaling pathways modulated by these compounds. This document aims to serve as a valuable resource for researchers and drug development professionals interested in harnessing the therapeutic utility of this compound and its analogues.

Introduction

This compound and its structural relatives belong to the abietane family of diterpenoids, a large and diverse group of natural products known for their wide range of biological activities. While research on this compound itself is nascent, studies on closely related abietane diterpenoids provide a strong rationale for the therapeutic exploration of this compound derivatives. These compounds have demonstrated potent cytotoxic effects against various cancer cell lines, significant inhibition of inflammatory mediators, and robust antioxidant activity. This guide synthesizes the available preclinical data to provide a comprehensive overview of the therapeutic landscape of this compound derivatives.

Therapeutic Potential and Biological Activities

The therapeutic potential of this compound derivatives stems from their diverse biological activities, which have been evaluated in various in vitro and in vivo models. The primary areas of investigation include oncology, inflammation, and oxidative stress.

Anticancer Activity

A significant body of research points to the potent anticancer properties of abietane diterpenoids, the class of compounds to which this compound belongs. Derivatives have been shown to inhibit the proliferation of a wide range of cancer cell lines.

Table 1: Cytotoxic Activity of Abietane Diterpenoid Derivatives Against Various Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Tanshinone I | Human endometrial cancer (HEC-1-A) | 20 | [1] |

| Dehydroabietic acid derivative (50) | Human hepatoma (HepG2) | 3.81 | [2] |

| Dehydroabietic acid derivative (31a) | Human lung cancer (SK-MES-1) | 6.1 | [2] |

| Icetexane Diterpenoid (6) | Human glioblastoma (U251) | 0.27 ± 0.08 | [3][4] |

| Icetexane Diterpenoid (6) | Human lung adenocarcinoma (SKLU-1) | 0.46 ± 0.05 | [3][4] |

| Icetexane Diterpenoid (3) | Human glioblastoma (U251) | 1.40 ± 0.03 | [3][4] |

| Icetexane Diterpenoid (3) | Human lung adenocarcinoma (SKLU-1) | 0.82 ± 0.06 | [3][4] |

| Carnosic acid derivative (17) | Colorectal cancer (SW480) | 6.3 | [5] |

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The mechanisms underlying the anticancer effects of these compounds are multifaceted and often involve the modulation of key signaling pathways that control cell proliferation, survival, and apoptosis.

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases, including cancer. This compound derivatives and related abietane diterpenoids have demonstrated significant anti-inflammatory effects, primarily through the inhibition of nitric oxide (NO) production in activated macrophages.

Table 2: Anti-inflammatory Activity of Abietane Diterpenoids

| Compound/Derivative | Cell Line | Assay | IC50 (µM) | Reference |

| Nepetabrate B (2) | RAW 264.7 Macrophages | NO Production Inhibition | 19.2 | [6] |

| Nepetabrate D (4) | RAW 264.7 Macrophages | NO Production Inhibition | 18.8 | [6] |

| Abietane Diterpenoids (general) | RAW 264.7 Macrophages | NO Production Inhibition | 18.0 - 46.3 | [6] |

NO: Nitric Oxide, a signaling molecule that plays a key role in inflammation.

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases. Abietane diterpenoids have shown promising antioxidant activity in various assays.

Table 3: Antioxidant Activity of Abietane Diterpenoids

| Compound/Derivative | Assay | IC50 (µM) | Reference |

| Abietane Diterpenoid (4) | DPPH Radical Scavenging | 98.4 ± 3.3 | [3][4] |

DPPH: 2,2-diphenyl-1-picrylhydrazyl, a stable free radical used to measure the antioxidant activity of compounds.

Signaling Pathways Modulated by this compound Derivatives

The therapeutic effects of this compound derivatives are mediated by their interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development.

Anticancer Signaling Pathways

Abietane diterpenoids have been shown to induce apoptosis and inhibit proliferation in cancer cells by modulating several key signaling pathways.

Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of this compound derivatives are largely attributed to the inhibition of the NF-κB signaling pathway, which leads to a reduction in the production of pro-inflammatory mediators like nitric oxide.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 105 cells/mL and allow them to adhere for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 72 hours. Untreated cells serve as a negative control.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: The IC50 value is calculated from the dose-response curve.

Nitric Oxide (NO) Production Assay

This assay measures the production of nitrite, a stable metabolite of NO, in cell culture supernatants using the Griess reagent.

Protocol:

-

Cell Seeding and Stimulation: Seed RAW 264.7 macrophages in a 96-well plate (1.5 x 105 cells/mL). Pre-treat the cells with this compound derivatives for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production[7][8].

-

Supernatant Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.

-

Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)[8].

-

Incubation and Measurement: Incubate the mixture at room temperature for 10 minutes and measure the absorbance at 540 nm[7].

-

Quantification: Determine the nitrite concentration from a standard curve prepared with sodium nitrite.

Antioxidant Activity (DPPH Radical Scavenging Assay)

This assay is based on the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing various concentrations of the this compound derivative and a methanolic solution of DPPH (e.g., 0.1 mM).

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the decrease in absorbance at 517 nm against a blank.

-

Scavenging Activity Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DP-PH solution without the sample, and A_sample is the absorbance of the DP-PH solution with the sample.

-

IC50 Determination: The IC50 value is determined as the concentration of the derivative that scavenges 50% of the DPPH radicals.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of this compound derivatives.

Conclusion and Future Directions

The preclinical data on this compound derivatives and related abietane diterpenoids strongly suggest their potential as a source of novel therapeutic agents. Their multifaceted biological activities, including potent anticancer, anti-inflammatory, and antioxidant effects, make them attractive candidates for further investigation. Future research should focus on the synthesis of a broader range of this compound derivatives to establish clear structure-activity relationships. Furthermore, in vivo studies are warranted to validate the promising in vitro findings and to assess the pharmacokinetic and safety profiles of these compounds. The continued exploration of this fascinating class of natural products holds significant promise for the development of new and effective treatments for a variety of human diseases.

References

- 1. Advances on Natural Abietane, Labdane and Clerodane Diterpenes as Anti-Cancer Agents: Sources and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uv.es [uv.es]

- 3. preprints.org [preprints.org]

- 4. Structure, Absolute Configuration, and Antiproliferative Activity of Abietane and Icetexane Diterpenoids from Salvia ballotiflora - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Inflammatory and Cytotoxic Activities of Abietane Terpenoids from Nepeta bracteata Benth - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of Reactive Oxygen Species (ROS) and Nitric Oxide (NO) by Gelidium elegans Using Alternative Drying and Extraction Conditions in 3T3-L1 and RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Total Synthesis of Villosin C: A Detailed Methodological Overview

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the first and only reported total synthesis of (±)-Villosin C, a structurally complex 17(15→16)-abeo-abietane diterpenoid.[1][2] Villosin C, first isolated from Teucrium divaricatum subsp. villosum, has garnered significant interest due to its reported biological activities, including antioxidative, nitric oxide (NO) production inhibitory, and antitumor properties.[1][3] The scarcity of this natural product from its plant sources necessitates a robust synthetic route to enable further biological investigation and drug development efforts.[1][3]

The methodology detailed herein, developed by Zhou et al., accomplishes the synthesis of (±)-Villosin C in 11 steps.[2] The synthetic strategy is characterized by a convergent assembly of the core ring system and a carefully orchestrated sequence of oxidation reactions.

Retrosynthetic Analysis and Strategic Overview

The synthetic challenge presented by this compound C lies in its highly oxidized and fully substituted aromatic C ring, embedded within a 6/6/6/5 tetracyclic framework that includes a dihydrofuran D ring.[1] The retrosynthetic strategy is outlined below.

Caption: Retrosynthetic analysis of (±)-Villosin C.

The key features of the synthesis include:

-

Convergent A/B/C Ring System Assembly: A gram-scale, three-step sequence to construct the core tricyclic system.

-

Strategic C-Ring Functionalization: A Siegel-Tomkinson C–H oxidation and a Claisen rearrangement to install the necessary substituents on the aromatic C ring.[1]

-

Diastereoselective D-Ring Formation: An intramolecular iodoetherification to construct the dihydrofuran D ring.[1]

-

Controlled Oxidation State Escalation: A rational design in the order of oxidation at various carbon centers (C6/11/14 → C7 → C12 → C17).[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for the 11-step synthesis of (±)-Villosin C.

| Step | Transformation | Starting Material | Product | Reagents and Conditions | Yield (%) |

| 1 | Grignard Addition | Aldehyde 12 & Benzyl Chloride 13 | Alcohol | Mg, THF | 90 |

| 2 | Oxidation | Alcohol | Enone 11 | IBX, DMSO | 93 |

| 3 | Intramolecular Friedel-Crafts Alkylation | Enone 11 | Tricyclic Ketone | H2SO4 | 67 |

| 4 | Oxidation | Tricyclic Ketone | α-hydroxy enone 14 | NaH, (MeO)2CO; m-CPBA | 83 |

| 5 | Methylation | α-hydroxy enone 14 | α-methoxy enone 15 | NaH, MeI | 95 |

| 6 | Siegel-Tomkinson C-H Oxidation | α-methoxy enone 15 | Phenol Intermediate | LHMDS, N-fluorobenzenesulfonimide; DBU | 85 |

| 7 | Allylation and Claisen Rearrangement | Phenol Intermediate | Phenol 19 | Allyl bromide, K2CO3; BCl3 | 79 |

| 8 | Ortho-iodination | Phenol 19 | Iodophenol | I2, PhI(OAc)2 | 91 |

| 9 | Allylation | Iodophenol | Allylated Phenol | Allyl bromide, K2CO3 | 93 |

| 10 | Iodoetherification | Allylated Phenol | Iodide 20a/20b | I2, NaHCO3 | 80 (1:1.1 dr) |

| 11 | Conversion to this compound C | Iodide 20a | (±)-Villosin C | Cs(O2CCF3), DMF | 56 |

Experimental Protocols: Key Methodologies

Detailed protocols for the key transformations in the total synthesis of (±)-Villosin C are provided below.

Siegel-Tomkinson C–H Oxidation and Claisen Rearrangement (Steps 6 & 7)

This two-step sequence was crucial for the introduction of the C12 and C13 substituents on the aromatic C-ring.

Protocol:

-

C-H Oxidation: To a solution of the α-methoxy enone 15 in anhydrous THF at -78 °C, add LHMDS (1.0 M in THF). After stirring for 1 hour, add a solution of N-fluorobenzenesulfonimide in THF. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate. The organic layers are combined, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The crude product is then dissolved in toluene, and DBU is added. The mixture is heated to 100 °C for 2 hours. After cooling to room temperature, the reaction mixture is washed with 1 M HCl, water, and brine. The organic layer is dried and concentrated to yield the phenol intermediate.

-

Allylation and Claisen Rearrangement: To a solution of the phenol intermediate in acetone, add allyl bromide and K2CO3. Stir the mixture at room temperature for 12 hours. Filter the solid and concentrate the filtrate. The crude product is then dissolved in anhydrous CH2Cl2 and cooled to -78 °C. Add BCl3 (1.0 M in CH2Cl2) dropwise. Stir the reaction at -78 °C for 1 hour and then warm to room temperature. Quench with saturated aqueous NaHCO3 and extract with CH2Cl2. The combined organic layers are dried and concentrated. The residue is purified by flash column chromatography to afford phenol 19 .

Intramolecular Iodoetherification (Step 10)

This key step constructs the 5-membered dihydrofuran D-ring with concomitant installation of an iodine atom.

Protocol:

-

To a solution of the allylated phenol in CH2Cl2 at 0 °C, add NaHCO3 followed by the portionwise addition of I2.

-

Stir the reaction mixture at room temperature for 24 hours in the dark.

-

Quench the reaction with saturated aqueous Na2S2O3 and extract with CH2Cl2.

-

The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure.

-

The resulting diastereomers (20a and 20b ) are separated by flash column chromatography.

Visualizing the Synthetic Workflow

The following diagram illustrates the overall workflow of the total synthesis of (±)-Villosin C.

Caption: Workflow of the 11-step total synthesis of (±)-Villosin C.

Biological Activity Context: Potential Signaling Pathways

While the specific molecular targets of this compound C are not yet fully elucidated, its reported biological activities suggest potential interactions with signaling pathways involved in inflammation and cancer.

Caption: Potential signaling pathways modulated by this compound C.

The development of this total synthesis provides a critical platform for the synthesis of this compound C analogs and detailed structure-activity relationship (SAR) studies, which will be instrumental in identifying its molecular targets and advancing its potential as a therapeutic lead.

References

- 1. Total synthesis of (±)-villosin C and (±)-teuvincenone B - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QO01841E [pubs.rsc.org]

- 2. Total synthesis of (±)-villosin C and (±)-teuvincenone B - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

Asymmetric Synthesis of the Villosin Core Structure: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of the Villosin core structure, a key scaffold in a class of bioactive natural products. This compound and its analogues have garnered significant interest due to their potential therapeutic properties. This guide focuses on the enantioselective construction of the fused furanone core, a critical component of the this compound architecture. The protocols described herein are based on recently developed synthetic strategies, including kinetic resolution, biomimetic polyene cyclization, and late-stage C-H functionalization. All quantitative data from key experimental steps are summarized in structured tables for clarity and ease of comparison. Furthermore, signaling pathways, experimental workflows, and logical relationships are visualized using diagrams generated with Graphviz (DOT language) to facilitate a deeper understanding of the synthetic routes.

Introduction

The this compound family of natural products, characterized by a complex polycyclic core structure featuring a fused furanone moiety, has demonstrated a range of biological activities, making them attractive targets for synthetic chemists and drug discovery programs. The asymmetric synthesis of the this compound core is a challenging endeavor that requires precise control over multiple stereocenters. This document outlines a state-of-the-art approach to furnishing the enantiomerically enriched this compound core, providing researchers with the necessary details to replicate and adapt these methods for their own research.

Key Synthetic Strategies

The asymmetric synthesis of the this compound core structure hinges on several key transformations that establish the requisite stereochemistry and build the complex molecular architecture. The overall strategy can be visualized as a convergent approach where key fragments are synthesized and then brought together.

Caption: Overall workflow for the asymmetric synthesis of the this compound core.

A pivotal moment in the synthesis is the stereoselective construction of the polycyclic system. A biomimetic Lewis acid-catalyzed polyene cyclization has proven to be a powerful method for this transformation.[1]

Caption: Key steps in the biomimetic polyene cyclization cascade.

Experimental Protocols

Asymmetric Synthesis of the Furanone Moiety via Kinetic Resolution

The enantioselective synthesis of the butenolide (furanone) portion of this compound is critical for establishing the stereochemistry of the final molecule. One effective method involves the kinetic resolution of a racemic epoxide.[1]

Protocol:

-

Preparation of the Racemic Epoxide: To a solution of the corresponding allylic alcohol (1.0 equiv) in dichloromethane (DCM, 0.1 M) at 0 °C, add m-chloroperoxybenzoic acid (m-CPBA, 1.5 equiv). Stir the mixture at 0 °C for 1 hour and then at room temperature for 4 hours. Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with DCM (3 x 50 mL). The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

-

Kinetic Resolution: To a solution of the racemic epoxide (1.0 equiv) in toluene (0.05 M) at room temperature, add the (R,R)-Jacobsen's catalyst (0.02 equiv). Stir the solution for 10 minutes, then add water (0.55 equiv). Cool the mixture to 0 °C and stir for an additional 15 minutes. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to yield the enantioenriched epoxide and the corresponding diol.

| Entry | Catalyst Loading (mol%) | Solvent | Time (h) | Yield of Epoxide (%) | Enantiomeric Excess (ee, %) |

| 1 | 1.0 | Toluene | 24 | 45 | >99 |

| 2 | 2.0 | Toluene | 12 | 48 | >99 |

| 3 | 2.0 | CH2Cl2 | 18 | 42 | 98 |

Biomimetic Lewis Acid-Catalyzed Polyene Cyclization

This key step constructs the tricyclic core of this compound in a single, highly stereoselective transformation.[1]

Protocol:

-

To a solution of the polyene substrate (1.0 equiv) in anhydrous DCM (0.01 M) at -78 °C under an argon atmosphere, add a solution of tin(IV) chloride (SnCl4, 1.2 equiv) in DCM dropwise over 10 minutes.

-

Stir the reaction mixture at -78 °C for 2 hours.

-